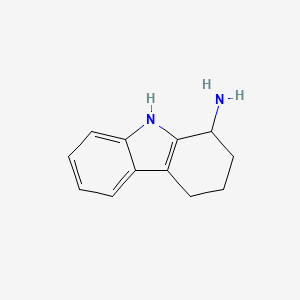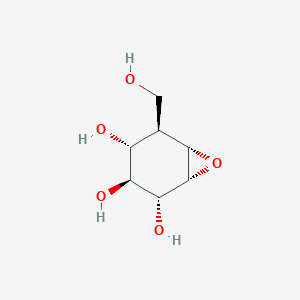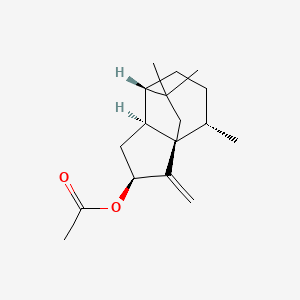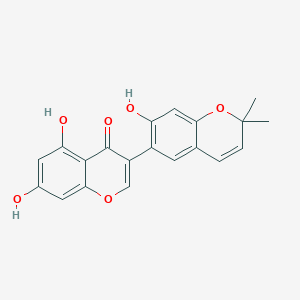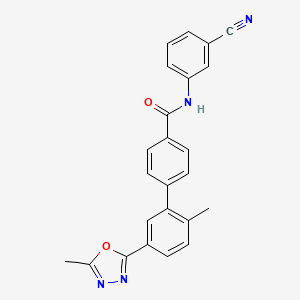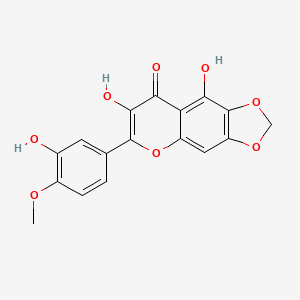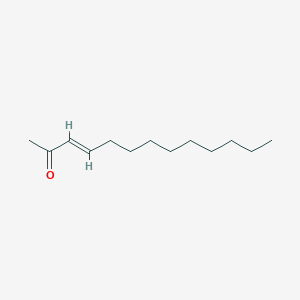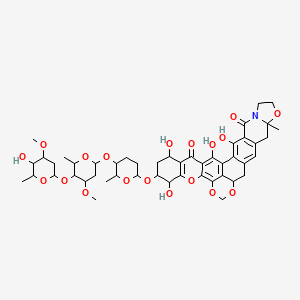
Kigamicin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kigamicin D is a natural product found in Amycolatopsis with data available.
Applications De Recherche Scientifique
Antitumor Effects in Various Cancers
Kigamicin D has been studied primarily for its antitumor effects. It was found to be particularly effective against pancreatic tumors. In mouse tumor models, oral administration of Kigamicin D showed strong antitumor effects in human tumor xenograft models, including pancreatic tumors (Masuda et al., 2006). Additionally, it was observed to inhibit tumor cell-induced angiogenesis in a dorsal air sac assay. However, it showed weaker effects against LX-1 and DMS-273 lung cancers and no effect on DLD-1 colon cancers. Kigamicin D also exhibited cytotoxicity against cancer cells under nutrient-deprived conditions, but not under nutrient-rich conditions (Lu et al., 2004).
Selective Cytotoxicity and Antimicrobial Activity
Kigamicin D, along with other kigamicins, was discovered for its selective killing activity against PANC-1 cells only under nutrient-starved conditions. It inhibited the survival of these cells at significantly lower concentrations in nutrient-starved conditions compared to normal culture. Moreover, kigamicins have shown antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Kunimoto et al., 2003).
Impact on Cellular Immunity
Kigamicin D does not demonstrate immunosuppressive activity. It has been found to stimulate the delayed-type hypersensitivity response to sheep red blood cells, indicating an increase in cellular immunity to specific antigens (Masuda et al., 2006).
Synthetic Studies and Structural Analysis
Kigamicins are complex molecules with a unique structure. Studies have been conducted to understand their structure and synthetic pathways. This includes the identification of a tetrahydroxanthone as being responsible, in part, for the "antiausterity" effects of kigamicins (Turner et al., 2011), and a synthesis of the natural product skeleton from chiral pool materials, which is crucial for understanding its antitumor activity (Ma & Ready, 2019).
Effects on Myeloma Cells
Kigamicin has been shown to induce necrosis in myeloma cells even at very low concentrations, without affecting normal lymphocytes. This suggests potential use as a therapeutic agent for multiple myeloma (Nakamura et al., 2008).
Propriétés
Nom du produit |
Kigamicin D |
|---|---|
Formule moléculaire |
C48H59NO19 |
Poids moléculaire |
954 g/mol |
Nom IUPAC |
2,6,9,30-tetrahydroxy-8-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione |
InChI |
InChI=1S/C48H59NO19/c1-18-24(65-30-15-28(58-6)43(20(3)64-30)67-31-14-26(57-5)38(51)19(2)63-31)7-8-29(62-18)66-27-13-23(50)34-41(54)37-42(55)36-32-21(11-22-16-48(4)49(9-10-61-48)47(56)33(22)40(32)53)12-25-35(36)45(60-17-59-25)46(37)68-44(34)39(27)52/h11,18-20,23-31,38-39,43,50-53,55H,7-10,12-17H2,1-6H3 |
Clé InChI |
OZWBBSBTBYGVTM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)O)OC)OC |
Synonymes |
kigamicin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1S,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide](/img/structure/B1244930.png)
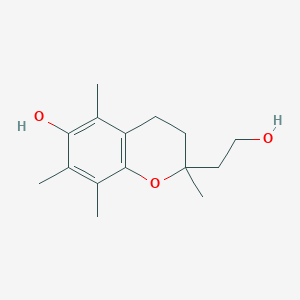
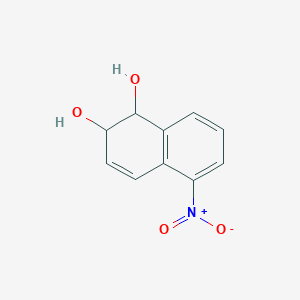
![N-Methylindolo[3,2-b]-5alpha-cholest-2-ene](/img/structure/B1244934.png)
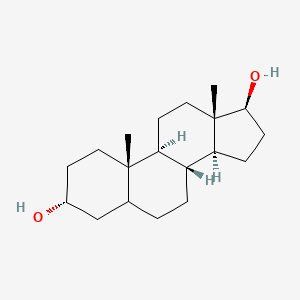
![8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one](/img/structure/B1244936.png)
